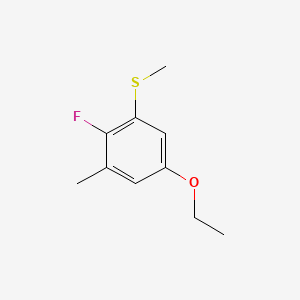

(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane

Description

Significance of Aryl Alkyl Sulfide (B99878) Scaffolds in Synthetic Chemistry

Aryl alkyl sulfides, also known as thioethers, are a class of organosulfur compounds characterized by a sulfur atom connected to an aryl group and an alkyl group. wikipedia.org This structural unit is a cornerstone in organic synthesis, valued for its versatility and presence in a wide array of biologically active molecules and functional materials. nih.gov

Historical Context and Evolution of Synthesis Methodologies for Organosulfur Compounds

The study of organosulfur compounds dates back to the 19th century, with early investigations focusing on the isolation and characterization of naturally occurring sulfur-containing molecules. tandfonline.comresearchgate.net The synthesis of aryl sulfides has traditionally relied on methods such as the Ullmann condensation, which involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst. mdpi.com While effective, these early methods often required harsh reaction conditions.

Modern synthetic chemistry has seen the development of more sophisticated and milder methodologies for the construction of C-S bonds. mdpi.com Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium and nickel catalysts, have become powerful tools for the formation of aryl alkyl sulfides from a variety of starting materials, including aryl halides, triflates, and boronic acids. nih.govacs.org These advanced methods offer greater functional group tolerance and reaction efficiency. organic-chemistry.org Additionally, recent progress has been made in metal-free and one-pot synthetic approaches, providing more environmentally benign alternatives. elsevierpure.comorganic-chemistry.org

Strategic Importance in Chemical Probe Development and Building Block Synthesis

Aryl alkyl sulfides are of paramount importance as building blocks in the synthesis of complex molecules. Their sulfur atom can be readily oxidized to form sulfoxides and sulfones, further expanding their synthetic utility. researchgate.net This chemical versatility makes them valuable intermediates in the preparation of pharmaceuticals and other high-value chemicals. nih.govnanomaterchem.com

In the realm of chemical biology, the unique properties of sulfides have been harnessed in the development of chemical probes. For instance, certain probes for detecting reactive sulfur species like hydrogen sulfide (H₂S) in biological systems utilize the reactivity of the sulfide moiety. nih.gov The ability to design and synthesize tailored aryl alkyl sulfides is therefore crucial for advancing our understanding of biological processes.

Role of Fluorine Substitution in Aromatic Systems in Chemical Research

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. tandfonline.com Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the electronic nature and reactivity of the aromatic ring. nih.gov

Influence of Fluorine on Aromatic Ring Reactivity and Selectivity

Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. libretexts.org This deactivation can make the ring less susceptible to electrophilic aromatic substitution. libretexts.org However, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring, particularly at the ortho and para positions. libretexts.org This resonance effect can sometimes counteract the inductive effect, and in certain cases, fluorine can even act as an activating substituent in electrophilic aromatic substitution reactions. acs.org

In nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent can be highly activating. Its strong inductive effect stabilizes the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the rate-determining step and accelerating the reaction. stackexchange.com The influence of a fluorine substituent on reactivity is position-dependent; for example, a fluorine atom ortho to the reaction site can have a different activating influence compared to one at the meta or para position. researchgate.net

The presence of fluorine can also enhance the thermal stability and chemical resistance of aromatic compounds. nih.gov This is partly due to the added stability that fluorine's π-orbitals contribute to the aromatic system, a concept referred to as "fluoromaticity". nih.govacs.org

Fluorine as a Modulator of Molecular Interactions and Conformational Landscapes

The substitution of hydrogen with fluorine can significantly alter a molecule's conformational preferences and its ability to engage in intermolecular interactions. nih.gov Although fluorine is not typically a strong hydrogen bond acceptor, it can participate in various non-covalent interactions, including dipole-dipole and multipolar interactions with protein backbones, which can be crucial for ligand binding. acs.orgacs.org

Fluorination can also influence the hydrophobic character of a molecule and its interactions with surrounding water molecules, which can have complex effects on protein-ligand binding. nih.govfu-berlin.de The introduction of fluorine can lead to changes in the balance of dispersion and electrostatic forces in intermolecular interactions. rsc.org These subtle yet significant effects make fluorine a powerful tool for fine-tuning the properties of bioactive molecules and advanced materials. fu-berlin.deacs.org

Overview of Ethoxy-Substituted Aromatic Compounds in Synthetic Methodologies and Chemical Design

The ethoxy group (-OCH₂CH₃), an ether functional group, is another important substituent in organic chemistry. Similar to the methoxy (B1213986) group, the oxygen atom in the ethoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. libretexts.org This electron-donating effect generally activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org

Versatility of Ether Linkages in Organic Synthesis

The ether functional group (R-O-R'), a central feature of the ethoxy substituent in the title compound, is one of the most fundamental and ubiquitous linkages in organic chemistry. labinsights.nl Ethers are found in countless natural products, pharmaceuticals, polymers, and agrochemicals. ox.ac.uknih.gov Their chemical stability and low reactivity make them excellent solvents for a wide range of reactions. labinsights.nl

Impact of Ethoxy Groups on Electronic and Steric Properties of Aromatic Systems

When an ethoxy group (-OCH2CH3) is attached to an aromatic ring, it exerts significant influence on the system's electronic and steric properties.

Electronic Effects: The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This makes the ethoxy group a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The electron-donating nature increases the electron density of the aromatic ring, particularly at the positions ortho and para to the substituent, making the ring more susceptible to attack by electrophiles at these sites.

Steric Effects: The ethoxy group is bulkier than a methoxy or hydroxyl group. This steric hindrance can influence the regioselectivity of reactions. youtube.com For example, in electrophilic aromatic substitution, while the group directs electronically to both ortho and para positions, a bulky electrophile may preferentially attack the less sterically hindered para position. youtube.com The size of the directing group can create a stronger preference for the para product over the ortho product. youtube.com This interplay between electronic and steric effects is a critical consideration in synthetic design. nih.govnih.gov The presence of multiple substituents on a benzene (B151609) ring can lead to complex interactions that affect reaction outcomes and molecular properties. rsc.org

While specific research on "(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane" is not extensively detailed in publicly available literature, its structural components are well-understood building blocks in organic chemistry. The combination of the electron-donating ethoxy group, the electronegative fluorine atom, the methyl group, and the methylsulfane moiety on a single aromatic ring creates a unique substitution pattern with a specific balance of electronic and steric influences that can be valuable for fine-tuning molecular properties in various chemical applications.

Physicochemical Data for Structurally Related Compounds

To provide context for the properties of the title compound, the following table presents data for analogous molecules.

| Property | (2-Ethoxy-3-methylphenyl)(methyl)sulfane nih.gov | (5-Chloro-2-ethoxyphenyl)(methyl)sulfane chemscene.com | (2-chloro-5-ethoxy-3-methylphenyl)(methyl)sulfane chemicalbook.com |

| Molecular Formula | C₁₀H₁₄OS | C₉H₁₁ClOS | C₁₀H₁₃ClOS |

| Molecular Weight | 182.28 g/mol | 202.70 g/mol | 216.73 g/mol |

| XLogP3-AA | 3.1 | 3.4606 | Not Available |

| Hydrogen Bond Donor Count | 0 | 0 | Not Available |

| Hydrogen Bond Acceptor Count | 2 | 2 | Not Available |

| Rotatable Bond Count | 3 | 3 | Not Available |

| Topological Polar Surface Area | 34.5 Ų | 9.23 Ų | Not Available |

| Boiling Point | Not Available | Not Available | 286.3±40.0 °C (Predicted) |

| Density | Not Available | Not Available | 1.16±0.1 g/cm³ (Predicted) |

| CAS Number | 2918855-86-2 | 1443329-44-9 | 2705651-84-7 |

Properties

IUPAC Name |

5-ethoxy-2-fluoro-1-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-4-12-8-5-7(2)10(11)9(6-8)13-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIFNLFUXSDCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Ethoxy 2 Fluoro 3 Methylphenyl Methyl Sulfane and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. This process helps to identify potential synthetic routes.

The primary functional group in the target molecule is the aryl methyl sulfide (B99878). The most logical disconnection strategies for this moiety involve cleaving the bonds connected to the sulfur atom.

C(aryl)—S Bond Disconnection: This is the most common and strategically sound disconnection. Breaking the bond between the aromatic ring and the sulfur atom generates an aryl cation synthon (or its synthetic equivalent, such as an aryl halide or triflate) and a methylthiolate anion synthon. This approach opens the door to powerful cross-coupling reactions for forming the C-S bond.

S—CH₃ Bond Disconnection: An alternative disconnection involves breaking the sulfur-methyl bond. This leads to an arylthiolate anion synthon and a methyl cation synthon (or its synthetic equivalent, a methylating agent like methyl iodide). This strategy is viable if the corresponding substituted thiophenol is readily accessible.

These disconnections suggest that the key challenge in the synthesis is the formation of the C(aryl)—S bond, a transformation for which numerous methods have been developed.

The synthesis of the polysubstituted aromatic core requires careful planning to install the ethoxy and fluoro groups in the correct positions (meta to each other).

Introduction of the Ethoxy Group: The ethoxy group is typically introduced via an O-alkylation reaction. The Williamson ether synthesis is a classic and reliable method, involving the reaction of a phenoxide ion with an ethyl halide (e.g., ethyl iodide or ethyl bromide). wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org For this to be applied, a precursor with a hydroxyl group at the C5 position is required. Alternatively, modern cross-coupling methods, such as the Buchwald-Hartwig C-O coupling, can form the aryl ether bond from an aryl halide and ethanol, though this is more commonly used for C-N bond formation. wikipedia.org

Introduction of the Fluoro Group: Introducing a fluorine atom onto an aromatic ring can be achieved through several methods:

Balz-Schiemann Reaction: This is a well-established method for converting a primary aromatic amine (aniline) into an aryl fluoride (B91410). wikipedia.orgtaylorfrancis.com The process involves diazotization of the amine to form a diazonium salt, which is then isolated as its tetrafluoroborate (B81430) salt. Thermal decomposition of this salt yields the desired aryl fluoride. wikipedia.orgacs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently activated by electron-withdrawing groups, a leaving group (like a nitro or chloro group) can be displaced by a fluoride ion (e.g., from KF or CsF). nih.govmdpi.com The strong inductive effect of fluorine itself can facilitate this reaction, making other halogens suitable leaving groups. nih.govwyzant.com

The timing of the introduction of these substituents relative to the construction of the aryl sulfide is a key strategic consideration.

Following the S—CH₃ bond disconnection, the final step would be the methylation of a substituted aryl thiol. This is a straightforward and high-yielding transformation.

S-Methylation: The reaction of an aryl thiolate, generated by deprotonating the corresponding aryl thiol with a base, with a methylating agent is the most common method. tandfonline.com Standard methylating agents include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), and methyl triflate. tandfonline.com To avoid the use of malodorous and toxic methanethiol (B179389) or its direct precursors, alternative, odorless reagents have been developed, such as S-methylisothiourea sulfate and (methylthio)trimethylsilane. researchgate.netrsc.orgarkat-usa.org These reagents can effectively deliver the methylthio group under various conditions.

Development of Novel Synthetic Pathways

Building on the retrosynthetic analysis, the development of a synthetic pathway focuses on the practical execution and optimization of the key bond-forming reactions. The formation of the aryl sulfide bond is often the most critical step.

The synthesis of aryl sulfides has been revolutionized by the advent of metal-catalyzed cross-coupling reactions. These methods offer high efficiency and broad functional group tolerance compared to older methods that often required harsh conditions.

Transition metal catalysis provides the most powerful and versatile tools for constructing the C(aryl)—S bond. The choice of metal, ligand, base, and solvent is crucial for optimizing the reaction yield and scope.

Copper-Catalyzed Approaches (Ullmann Condensation): The Ullmann condensation is the classic method for forming C-S bonds, typically involving the reaction of an aryl halide with a thiol in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.orgnih.gov Modern variations have significantly improved this reaction by using catalytic amounts of soluble copper salts (e.g., CuI) in combination with ligands such as phenanthroline or diamines. wikipedia.orgresearchgate.net These modifications allow the reaction to proceed under milder conditions. researchgate.netmdpi.com

Palladium-Catalyzed Approaches (Buchwald-Hartwig Coupling): The Buchwald-Hartwig amination protocol has been successfully extended to C-S bond formation, becoming one of the most reliable methods for synthesizing aryl sulfides. wikipedia.org These reactions involve the coupling of an aryl halide or triflate with a thiol using a palladium catalyst. The key to success lies in the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the catalytic cycle. nih.govacs.org Different generations of ligands have been developed to improve catalyst activity and substrate scope. wikipedia.org

Table 1: Comparison of Ligands for Palladium-Catalyzed C-S Cross-Coupling

| Ligand Type | Examples | Typical Reaction Conditions | Advantages |

| Bidentate Phosphines | BINAP, DPPF, XantPhos | Pd(OAc)₂, NaOtBu, Toluene, 80-110 °C | Good for a broad range of substrates, including primary thiols. wikipedia.org |

| Bulky Monophosphines | XPhos, SPhos, RuPhos | Pd₂(dba)₃, Cs₂CO₃, Dioxane, RT-100 °C | High catalyst turnover numbers, effective for challenging substrates like aryl chlorides. nih.gov |

| NHC Ligands | IPr, IMes | [Pd(NHC)] complexes | High thermal stability, useful for coupling unactivated aryl chlorides. |

Nickel-Catalyzed Approaches: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C-S cross-coupling. acs.orgresearchgate.net Nickel systems can often catalyze reactions of less reactive aryl chlorides and can operate through different mechanistic pathways. Recent developments include nickel-catalyzed aryl exchange reactions, where a sulfide donor is used in place of a thiol, avoiding the use of odorous starting materials. organic-chemistry.orgchemrxiv.orgacs.org

Table 2: Optimization Parameters for Metal-Catalyzed Aryl Sulfide Formation

| Parameter | Copper (Ullmann) | Palladium (Buchwald-Hartwig) | Nickel |

| Catalyst Precursor | CuI, Cu₂O, Cu(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(L)₂ | NiCl₂(L)₂, Ni(COD)₂ |

| Aryl Partner | Ar-I, Ar-Br (activated) | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-Cl, Ar-Br, Ar-OMs, Aryl Esters |

| Sulfur Source | R-SH, R-SNa | R-SH, Disulfides | R-SH, Thioesters, 2-Pyridyl sulfides |

| Ligand | Phenanthroline, Diamines | Biaryl phosphines (XPhos), Bidentate phosphines (XantPhos) | Dcypt, BINAP, dcype |

| Base | K₂CO₃, Cs₂CO₃, KOtBu | NaOtBu, K₃PO₄, Cs₂CO₃ | KOtBu, KOAc |

| Solvent | DMF, NMP, Dioxane | Toluene, Dioxane, THF | Toluene, Dioxane, THF |

| Temperature | 100-210 °C (classic), 80-120 °C (modern) | Room Temp - 110 °C | 90-150 °C |

The optimal synthetic route to (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane would likely involve the construction of a substituted aryl halide, such as 1-bromo-5-ethoxy-2-fluoro-3-methylbenzene, followed by a palladium or nickel-catalyzed cross-coupling reaction with a suitable methylthiol equivalent to form the final product.

Optimization of Reaction Conditions for Aryl Sulfide Formation

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl-sulfur bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the context of synthesizing this compound, a plausible strategy would involve the displacement of a suitable leaving group (e.g., a halide) by a methylthiolate nucleophile.

A common source for the methylthiolate anion is sodium thiomethoxide (NaSMe), a strong nucleophile used in the synthesis of methyl aryl sulfides from halo-arenes. guidechem.com The reaction typically proceeds by attacking an electron-deficient aryl halide. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

For instance, a precursor such as 1-bromo-5-ethoxy-2-fluoro-3-methyl-4-nitrobenzene could be a suitable substrate. The nitro group at the para position to the bromine atom would activate the ring towards nucleophilic attack by sodium thiomethoxide.

Table 1: Examples of Nucleophilic Aromatic Substitution for Aryl Sulfide Synthesis

| Aryl Halide | Nucleophile | Conditions | Product | Yield | Reference |

| 2,4-Dinitrochlorobenzene | Sodium Methanethiolate | Ethanol, reflux | 2,4-Dinitrophenyl methyl sulfide | High | libretexts.org |

| 4-Fluoronitrobenzene | Sodium Methanethiolate | DMF, 100 °C | 4-Nitrophenyl methyl sulfide | >90% | Inferred from guidechem.com |

| Heteroaryl Halides | Thiols | K₂CO₃, DMAc, rt-100 °C | Heteroaryl thioethers | Good | nih.gov |

The reactivity of heteroaryl halides in SNAr reactions with thiols is dependent on the electronic nature of the heteroarene and the position of the halogen. nih.gov For many electron-deficient heteroarenes, the reaction proceeds smoothly without the need for additional activating groups. nih.gov

Metal-Free Sulfide Synthesis Protocols

In recent years, metal-free approaches for the synthesis of aryl sulfides have gained significant attention as they avoid the use of potentially toxic and expensive transition metal catalysts. These methods often employ alternative strategies to activate the substrates.

One such strategy involves the use of diaryliodonium salts as arylating agents for thiols. This method allows for the formation of C-S bonds under mild and experimentally simple conditions, often at room temperature and with short reaction times. washington.edu Another approach is the acid-mediated coupling of thiols and thioethers with diaryliodonium salts, which tolerates ambient air and moisture. rsc.org

Photo-induced, metal-free C-S cross-coupling reactions have also emerged as a green and efficient method. For example, the reaction of aryl iodides with disulfides can be achieved at room temperature under visible light irradiation without the need for an external photosensitizer. gordon.edu This method demonstrates broad substrate scope and high functional group tolerance, including sensitive groups like nitro and hydroxyl. gordon.edu

Table 2: Metal-Free Synthesis of Aryl Sulfides

| Arylating Agent | Sulfur Source | Conditions | Product | Yield | Reference |

| Diaryliodonium Salts | Thioalcohols | Room temperature, 10 min | Aryl sulfides | High | washington.edu |

| Aryl Iodides | Disulfides | Visible light, room temp. | Aryl sulfides | Good | gordon.edu |

| Aryl Halides | S₈ | CuFe₂O₄, PEG, 40 °C | Symmetric/Asymmetric sulfides | - | researchgate.net |

Furthermore, elemental sulfur (S₈) can be used as an inexpensive and odorless sulfur source for the synthesis of both symmetric and asymmetric diaryl sulfides from aryl halides in the presence of a copper ferrite (B1171679) nanocatalyst. researchgate.net

Selective Fluorination Techniques for Aromatic Rings

The introduction of a fluorine atom onto an aromatic ring requires specific fluorinating agents and careful control of reaction conditions to achieve the desired regioselectivity. For a molecule like this compound, the fluorine atom is positioned ortho to the ethoxy group.

A common method for the synthesis of aryl fluorides is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt prepared from the corresponding aniline. youtube.com This method is widely applicable for various aromatic systems. An alternative to fluoroboric acid is the use of anhydrous hydrogen fluoride, which can simplify the process and reduce costs. jk-sci.com

For the direct fluorination of an existing aromatic ring, electrophilic fluorinating reagents are often employed. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In a precursor like 3-ethoxy-5-methylphenol, the hydroxyl and ethoxy groups are ortho, para-directing. Therefore, direct fluorination would likely occur at positions ortho or para to these activating groups.

Regioselective Ethoxylation Procedures

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, including aryl ethers. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing the target molecule, this would typically involve the deprotonation of a phenolic precursor, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide.

The regioselectivity of the Williamson ether synthesis is determined by the position of the hydroxyl group on the aromatic precursor. For example, starting with 2-fluoro-3-methyl-5-hydroxyphenyl)(methyl)sulfane, deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) would generate the corresponding phenoxide, which would then react with ethyl iodide to yield the desired ethoxy group at the 5-position. gordon.edujk-sci.com

The choice of base and solvent can be crucial. For aryl ethers, bases like NaOH, KOH, or K₂CO₃ are commonly used. jk-sci.com Dipolar aprotic solvents can help to minimize side reactions. jk-sci.com

Multi-Component Reactions for Expedited Synthesis

For instance, photocatalytic multicomponent reactions have been developed for the synthesis of alkyl sulfones from aryldiazo tetrafluoroborate salts, styrene (B11656) derivatives, and sodium metabisulfite (B1197395). rsc.org Although this yields a sulfone rather than a sulfide, it demonstrates the potential of MCRs in forming C-S bonds and incorporating multiple functionalities in one pot.

Another example is a three-component sulfonylation of alkenes to produce β-substituted arylsulfones using potassium metabisulfite as a sulfur dioxide source. nih.gov These reactions proceed under mild, metal-free conditions and exhibit good functional group tolerance. nih.gov While not directly applicable to the synthesis of the target sulfide, these methodologies highlight the ongoing development of MCRs for the construction of complex sulfur-containing aromatic compounds.

Purification and Isolation Techniques for Complex Organic Compounds

The purification of the final product and intermediates is a critical step in any multi-step synthesis. For complex organic compounds like this compound, which is likely to be a non-volatile liquid or a solid, chromatographic methods are generally the most effective.

Column Chromatography: This is a standard and versatile technique for the purification of organic compounds. rsc.org The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. nih.gov The separation is based on the differential adsorption of the components of the mixture to the stationary phase. nih.gov Compounds with different polarities will travel down the column at different rates, allowing for their separation. For aryl sulfides, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. nih.govacs.orgescholarship.org

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. washington.edu A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase. The plate is then developed in a chamber containing the mobile phase. The separated spots can be visualized using various techniques. For aromatic compounds, UV light is a common non-destructive method. libretexts.orglibretexts.org Chemical stains can also be used for visualization. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing oxidizable functional groups like sulfides, which typically appear as yellow or light brown spots on a purple background upon gentle heating. washington.edufiu.edu Iodine vapor is another common method that can visualize a wide range of organic compounds, often forming yellow-brown spots. libretexts.orglibretexts.org

Crystallization and Recrystallization Protocols

The final purification step for this compound, as with many crystalline organic compounds, typically involves crystallization or recrystallization to achieve the desired level of purity. These processes are critical for removing impurities that may remain from the synthetic steps, such as starting materials, byproducts, or residual solvents. The choice of solvent and the specific conditions for crystallization are paramount for obtaining a high yield of pure product.

While detailed, publicly available research specifically documenting the crystallization of this compound is limited, general principles and methodologies applied to structurally similar aromatic sulfides and fluoro-substituted ethoxy-methylphenyl derivatives can provide a framework for effective purification protocols. The selection of an appropriate solvent system is the most critical factor, often determined through empirical screening of various solvents and solvent mixtures.

For compounds of this nature, a range of organic solvents is typically evaluated to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Commonly Employed Solvents for Analogous Compounds:

A systematic approach to solvent screening would likely include the solvents listed in the table below, categorized by their polarity.

| Solvent Class | Examples | Typical Application Notes |

| Alcohols | Methanol (B129727), Ethanol, Isopropanol (B130326) | Often effective for moderately polar compounds. The product is dissolved in a minimal amount of hot alcohol and allowed to cool slowly. Isopropanol is a common choice for final purification steps. chemrxiv.org |

| Hydrocarbons | Hexane (B92381), Heptane, Toluene | Generally used for non-polar to moderately polar compounds. Often used as an anti-solvent in a binary system with a more polar solvent. |

| Esters | Ethyl Acetate | A versatile solvent with moderate polarity, often used in combination with a non-polar solvent like hexane to induce crystallization. |

| Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Can be effective, but their high volatility requires careful handling. |

| Ketones | Acetone | A polar aprotic solvent that can be a good choice for dissolving a wide range of compounds before adding an anti-solvent. |

| Aqueous Mixtures | Ethanol/Water, Acetone/Water | The addition of water as an anti-solvent to a solution of the compound in a water-miscible organic solvent can effectively induce crystallization for moderately polar compounds. |

A General Recrystallization Procedure:

Based on methodologies for structurally related compounds, a typical recrystallization protocol for this compound could be as follows:

Dissolution: The crude this compound is dissolved in a minimum amount of a suitable solvent (e.g., isopropanol or an ethyl acetate/hexane mixture) at an elevated temperature, typically the boiling point of the solvent.

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove these contaminants.

Cooling: The clear, hot solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of well-defined, larger crystals, which are generally purer. Further cooling in an ice bath can maximize the yield.

Crystal Collection: The resulting crystals are collected by vacuum filtration.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.

Drying: The purified crystals are then dried under vacuum to remove any remaining solvent.

The effectiveness of the recrystallization is typically assessed by analytical techniques such as melting point determination, which should be sharp and within a narrow range for a pure compound, and chromatographic methods like HPLC or GC.

Physicochemical and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a compound. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F Analyses for Positional and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses would provide a complete picture of its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from coupling to each other. The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. Their splitting patterns would be influenced by coupling to each other and to the fluorine atom. The methyl group attached to the phenyl ring and the methyl group of the sulfane moiety would each produce a singlet.

¹⁹F NMR: The fluorine-19 NMR spectrum would be the most direct way to confirm the presence and environment of the fluorine atom. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling to nearby protons would likely be observed, providing further structural information.

| Expected ¹H NMR Data | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | 1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

| Protons | 4.0 - 4.2 | Quartet | 2H | -OCH₂ CH₃ |

| Protons | 2.2 - 2.4 | Singlet | 3H | Ar-CH₃ |

| Protons | 2.4 - 2.6 | Singlet | 3H | -SCH₃ |

| Protons | 6.5 - 7.0 | Multiplet | 2H | Aromatic-H |

| Expected ¹³C NMR Data | Predicted Chemical Shift (ppm) | Assignment |

| Carbon | 14 - 16 | -OCH₂C H₃ |

| Carbon | 63 - 65 | -OC H₂CH₃ |

| Carbon | 15 - 17 | Ar-C H₃ |

| Carbon | 15 - 20 | -SC H₃ |

| Carbon | 110 - 160 | Aromatic-C |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a highly precise mass measurement of the molecular ion. This measured mass would then be compared to the calculated exact mass based on its chemical formula (C₁₀H₁₃FOS) to confirm the elemental composition and rule out other possibilities. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃FOS |

| Calculated Exact Mass | 200.0671 |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether, C-F stretching, C-S stretching, and various vibrations of the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (ether) | 1000 - 1300 | Stretching |

| C-F | 1000 - 1400 | Stretching |

| C-S | 600 - 800 | Stretching |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound. They are also widely used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly. The retention time of the compound would be a key parameter for its identification, and the peak area would be used for quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques that is ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would involve injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a "molecular fingerprint" for identification. This technique would be particularly useful for identifying any volatile impurities or byproducts from the synthesis of the target compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a chemical compound. For a molecule such as this compound, single-crystal X-ray diffraction would yield a detailed solid-state molecular structure, confirming its constitution and revealing its conformational preferences and packing in the crystal lattice. Although specific crystallographic data for this compound is not publicly available, the methodologies for its characterization would follow well-established principles.

The foundation of a successful X-ray crystal structure determination lies in the preparation of a high-quality single crystal. The process of crystal growth is often the most challenging and empirical step, requiring careful optimization of various parameters to obtain crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) with minimal internal defects. For a small organic molecule like this compound, several common crystallization techniques can be employed.

Slow Evaporation: This is one of the most straightforward methods, where the compound is dissolved in a suitable solvent to form a nearly saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The choice of solvent is critical and is determined by the solubility of the compound.

Vapor Diffusion: In this method, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open container. This container is then sealed within a larger vessel that contains a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution of the compound, leading to a gradual decrease in solubility and the growth of crystals.

Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can be an effective crystallization method. The solution is prepared at an elevated temperature and then allowed to cool gradually to room temperature or below. This controlled reduction in temperature can lead to the formation of high-quality single crystals.

The optimization of crystal growth involves systematically varying parameters such as the solvent or solvent system, concentration, temperature, and the rate of evaporation or diffusion. A screening approach, where multiple small-scale crystallization experiments are set up in parallel with different conditions, is often employed to identify the optimal conditions for growing diffraction-quality crystals.

| Parameter | Description | Typical Range/Conditions |

| Solvent System | Single solvent or a mixture of a "good" solvent and a "poor" solvent. | Common solvents include acetone, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate, hexane (B92381), and toluene. |

| Concentration | The amount of compound dissolved in the solvent. | Typically, a nearly saturated solution is prepared. |

| Temperature | The temperature at which crystallization is carried out. | Can range from cryogenic temperatures to elevated temperatures, depending on the compound's solubility profile. |

| Growth Rate | The speed at which crystals are formed. | Slower growth rates, achieved by slow evaporation, diffusion, or cooling, generally lead to higher quality crystals. |

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (around 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern and a more precise structure determination.

The data collection process involves irradiating the crystal with a monochromatic X-ray beam and rotating the crystal through a series of angles. As the X-ray beam interacts with the electrons of the atoms in the crystal lattice, it is diffracted in specific directions. The resulting diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector. The geometry of the diffraction pattern provides information about the unit cell dimensions and the crystal system, while the intensities of the diffraction spots are related to the arrangement of atoms within the unit cell.

After the complete diffraction dataset is collected, the process of structure solution and refinement begins. The first step, known as "solving the structure," involves determining the initial positions of the atoms in the unit cell. For small molecules, this is typically achieved using direct methods, which are computational algorithms that use statistical relationships between the intensities of the diffraction spots to derive the initial phases of the structure factors.

Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model. This is an iterative process that typically involves the following steps:

Least-Squares Refinement: The atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

Fourier Synthesis: Electron density maps are calculated using the refined model. These maps are inspected to locate any missing atoms or to identify any misplaced atoms.

Model Correction: The atomic model is adjusted based on the information from the electron density maps.

This cycle is repeated until the model converges, meaning that further refinement does not significantly improve the agreement with the experimental data. The quality of the final refined structure is assessed using several metrics, including the R-factor (or agreement factor), which is a measure of the goodness of fit between the observed and calculated diffraction data.

| Parameter | Description | Typical Value for a Good Structure |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Determined from the diffraction pattern. |

| Space Group | Describes the symmetry of the crystal lattice. | Determined from the systematic absences in the diffraction data. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Measured from the positions of the diffraction spots. |

| Resolution (d_min) | A measure of the level of detail in the electron density map. | Typically < 0.8 Å for small molecules. |

| R1 factor | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) |

| wR2 factor | A weighted R-factor based on all reflections. | < 0.15 (15%) |

| Goodness of Fit (Goof) | Should be close to 1.0 for a good refinement. | ~1.0 |

Chemical Reactivity and Transformation Studies

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfur atom in the (methyl)sulfane group of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The selectivity of these oxidation reactions is highly dependent on the choice of oxidizing agent and the reaction conditions.

The selective oxidation of sulfides to sulfoxides without further oxidation to the sulfone is a common challenge in organic synthesis. A variety of reagents have been developed to achieve this transformation with high yields. For the conversion of this compound to its corresponding sulfoxide, mild oxidizing agents are typically employed. Common reagents for this purpose include sodium metaperiodate (NaIO4) in aqueous methanol (B129727) or a biphasic system, and one equivalent of hydrogen peroxide (H2O2) in a suitable solvent like acetic acid.

Further oxidation of the sulfoxide to the corresponding sulfone requires more forcing conditions or stronger oxidizing agents. Reagents such as excess hydrogen peroxide, often in the presence of a catalyst, or potassium permanganate (B83412) (KMnO4) can be used to effect this transformation. The use of reagents like Oxone (potassium peroxymonosulfate) is also a well-established method for the synthesis of sulfones from sulfides.

Below is a table summarizing representative conditions for the selective oxidation of this compound, based on established methodologies for similar thioethers.

| Oxidizing Agent | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Expected Major Product |

| Sodium metaperiodate (NaIO4) | 1.1 | Methanol/Water | 0 - 25 | (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfinylethane |

| Hydrogen peroxide (H2O2) | 1.0 | Acetic Acid | 25 | (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfinylethane |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1.0 | Dichloromethane | 0 | (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfinylethane |

| Hydrogen peroxide (H2O2) | >2.0 | Acetic Acid | 100 | (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfonylmethane |

| Potassium permanganate (KMnO4) | >2.0 | Acetone/Water | 25 | (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfonylmethane |

| Oxone (KHSO5) | >2.0 | Methanol/Water | 25 | (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfonylmethane |

Note: The data presented in this table are illustrative and based on general knowledge of sulfide oxidation. Specific yields and optimal conditions would require experimental validation for this compound.

The oxidation of a sulfide to a sulfoxide creates a chiral center at the sulfur atom. Consequently, the development of stereoselective oxidation methods to produce enantiomerically enriched sulfoxides is an area of significant research interest. For a prochiral sulfide like this compound, enantioselective oxidation can be achieved using chiral oxidizing agents or catalysts.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the directing effects of the three existing substituents: ethoxy, fluoro, and (methyl)sulfane.

The ethoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The fluorine atom is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho, para-director because of the lone pair donation via resonance. The (methyl)sulfane group is generally considered to be a weakly activating, ortho, para-director.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6. The directing effects of the substituents are as follows:

Ethoxy group (at C5): Directs ortho to C4 and C6.

Fluoro group (at C2): Directs para to C5 (already substituted) and ortho to C1 (already substituted) and C3 (already substituted). Its deactivating nature will disfavor substitution at adjacent positions.

(Methyl)sulfane group (at C1): Directs ortho to C2 (substituted with F) and C6, and para to C4.

The combined directing effects of the ethoxy and (methyl)sulfane groups strongly favor substitution at the C4 and C6 positions. The steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C4. However, the powerful activating and directing effect of the ethoxy group is likely to be the dominant factor. The fluorine atom's deactivating inductive effect will generally slow down the reaction compared to a non-fluorinated analogue.

The following table outlines the expected major products for various electrophilic aromatic substitution reactions on this compound.

| Electrophilic Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 1-((Methyl)sulfane)-2-fluoro-3-methyl-4-nitro-5-ethoxybenzene and 1-((Methyl)sulfane)-2-fluoro-3-methyl-5-ethoxy-6-nitrobenzene |

| Bromination | Br2, FeBr3 | 1-Bromo-4-((methyl)sulfane)-5-fluoro-6-methyl-2-ethoxybenzene and 1-Bromo-2-((methyl)sulfane)-3-fluoro-4-methyl-6-ethoxybenzene |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(4-((Methyl)sulfane)-5-fluoro-6-methyl-2-ethoxyphenyl)ethan-1-one and 1-(2-((Methyl)sulfane)-3-fluoro-4-methyl-6-ethoxyphenyl)ethan-1-one |

Note: The product distribution between the C4 and C6 positions would depend on the specific reaction conditions and the nature of the electrophile. Experimental verification is necessary to determine the precise regioselectivity.

Ethoxy Group (-OEt): This is a strongly activating group. The oxygen atom's lone pairs can be delocalized into the aromatic ring through a +R (resonance) effect, which significantly increases the electron density of the ring, particularly at the ortho and para positions. This resonance donation outweighs the inductive withdrawal (-I effect) of the electronegative oxygen atom.

(Methyl)sulfane Group (-SMe): The sulfur atom is less electronegative than oxygen, so its -I effect is weaker than that of an alkoxy group. The sulfur lone pairs can participate in resonance (+R effect), making it an activating and ortho, para-directing group. It is generally considered a weaker activator than an alkoxy group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, involving the displacement of the fluorine atom by a nucleophile. beilstein-journals.orgmasterorganicchemistry.comresearchgate.net The success of an SNAr reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).

In this molecule, the fluorine atom is the most likely leaving group. The substituents on the ring are not strongly electron-withdrawing. The ethoxy and (methyl)sulfane groups are electron-donating by resonance, which would destabilize the Meisenheimer complex and thus disfavor the SNAr reaction. The methyl group is also weakly electron-donating.

However, the electronegativity of the fluorine atom itself does contribute to making the carbon atom to which it is attached electrophilic. Under forcing conditions (e.g., high temperature, strong nucleophile, and a polar aprotic solvent), SNAr might be possible. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) in DMSO at elevated temperatures could potentially lead to the substitution of the fluorine atom.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfinylethane |

| (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfonylmethane |

| 1-((Methyl)sulfane)-2-fluoro-3-methyl-4-nitro-5-ethoxybenzene |

| 1-((Methyl)sulfane)-2-fluoro-3-methyl-5-ethoxy-6-nitrobenzene |

| 1-Bromo-4-((methyl)sulfane)-5-fluoro-6-methyl-2-ethoxybenzene |

| 1-Bromo-2-((methyl)sulfane)-3-fluoro-4-methyl-6-ethoxybenzene |

| 1-(4-((Methyl)sulfane)-5-fluoro-6-methyl-2-ethoxyphenyl)ethan-1-one |

| 1-(2-((Methyl)sulfane)-3-fluoro-4-methyl-6-ethoxyphenyl)ethan-1-one |

| Sodium metaperiodate |

| Hydrogen peroxide |

| m-Chloroperoxybenzoic acid |

| Potassium permanganate |

| Oxone (Potassium peroxymonosulfate) |

| Titanium isopropoxide |

| Diethyl tartrate |

| Nitric acid |

| Sulfuric acid |

| Bromine |

| Iron(III) bromide |

| Acetyl chloride |

| Aluminum chloride |

| Sodium methoxide |

| Dimethyl sulfoxide (DMSO) |

of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a fluorine atom, an ethoxy group, a methyl group, and a methylsulfane (thioether) group, all attached to a benzene (B151609) ring. The electronic properties of these substituents, particularly the electron-withdrawing fluorine and the electron-donating ethoxy and methyl groups, influence the reactivity of the aromatic ring and the attached functionalities. This article explores the expected chemical reactivity and potential transformations of this compound based on established principles and studies of analogous structures.

The fluorine atom at the 2-position of this compound is anticipated to be susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group on an aromatic ring. The success of this reaction is largely dependent on the presence of electron-w-drawing groups that can stabilize the intermediate Meisenheimer complex. acsgcipr.org

The fluorine atom is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens like chlorine or bromine. acsgcipr.org The rate of reaction is influenced by the ability of the aromatic system to accommodate the negative charge that develops during the reaction. In the case of this compound, the activating and deactivating effects of the other substituents must be considered. The methyl and ethoxy groups are generally electron-donating, which can decrease the ring's electrophilicity and thus slow down the SNAr reaction. Conversely, the sulfide group can have a more complex influence.

Typical nucleophiles used in SNAr reactions include alkoxides, thiolates, amines, and carbanions. nih.govresearchgate.net The reaction is generally carried out in the presence of a base in a polar aprotic solvent. acsgcipr.org

Table 1: General Conditions for SNAr Reactions on Fluoroaromatic Compounds

| Nucleophile | Base | Solvent | Temperature |

| Thiolates | K₂CO₃, Cs₂CO₃ | DMF, NMP | Room Temp. to 100 °C |

| Alkoxides | NaH, KOtBu | THF, Dioxane | Room Temp. to Reflux |

| Amines | Et₃N, DBU | Acetonitrile (B52724), DMSO | 25 °C to 150 °C |

This table represents typical conditions and may vary depending on the specific substrates.

The ethoxy group in this compound is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orgwikipedia.org The cleavage of aryl alkyl ethers, such as the ethoxy group on the benzene ring, proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether. masterorganicchemistry.comchemistrysteps.com In this case, the reaction would likely yield 4-fluoro-5-methyl-3-(methylthio)phenol and ethyl iodide if HI is used.

The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the nature of the alkyl group. wikipedia.orgchemistrysteps.com For the ethoxy group, an Sₙ2 mechanism is expected for the cleavage of the ethyl-oxygen bond. masterorganicchemistry.com

Derivatization of the ethoxy group without cleavage is less common but could potentially involve reactions of the aromatic ring that are influenced by the directing effects of the ethoxy group.

The sulfide linkage in this compound can participate in radical reactions. Aryl sulfides can undergo a variety of radical-mediated transformations. For instance, the sulfur atom can be attacked by radicals, or radical centers can be generated on the adjacent methyl group or the aromatic ring.

Studies on analogous aryl sulfides have shown that they can be involved in radical-radical cross-coupling reactions. beilstein-journals.orgnih.gov These reactions often utilize photoredox catalysis to generate radical intermediates that can then combine to form new bonds. beilstein-journals.orgnih.govsemanticscholar.org It is conceivable that the sulfide in the title compound could react with a radical species, leading to functionalization at the sulfur atom or potentially at the aromatic ring.

Furthermore, intramolecular radical displacement reactions have been observed in aryl sulfides, where a carbon-centered radical attacks the sulfur atom, leading to cyclization products. rsc.org The specific reaction pathways for this compound would depend on the conditions used to generate the radicals and the presence of other reactive sites in the molecule.

The carbon-sulfur bond in the methylsulfane group is relatively stable but can be cleaved under specific conditions. Transition-metal catalysis is a powerful tool for both the formation and cleavage of C-S bonds. dicp.ac.cn For instance, palladium or nickel catalysts can facilitate the cross-coupling of aryl halides with thiols to form aryl sulfides (C-S bond formation).

Conversely, the cleavage of the C-S bond in aryl sulfides can be achieved using various reagents. Desulfurative functionalization, where the sulfur atom is removed and replaced with another group, is a known transformation. nih.gov This can be achieved, for example, through reactions with organometallic reagents or under reductive conditions. Recent developments have also shown that C-S bonds in thioethers can be cleaved under oxidative conditions to yield aldehydes or dithioacetals. mdpi.com Photochemical methods can also induce C-S bond cleavage in thioethers. rsc.org

Table 2: Examples of Reactions Involving the Carbon-Sulfur Bond in Aryl Sulfides

| Reaction Type | Reagents/Catalysts | Products |

| C-S Cross-Coupling | Pd or Cu catalysts, Thiol, Base | Aryl sulfide |

| Reductive Cleavage | Raney Nickel | Alkane/Arene |

| Oxidative Cleavage | NCS, H₂O | Aldehyde |

| Desulfurative Carboxylation | CO₂, Catalyst | Carboxylic acid |

This table provides a general overview of potential transformations and not specific reactions of the title compound.

Theoretical and Computational Investigations of 5 Ethoxy 2 Fluoro 3 Methylphenyl Methyl Sulfane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and behavior. For (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane, these methods provide a microscopic view of its electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. scispace.com It is widely used to predict the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to compute key structural parameters like bond lengths, bond angles, and dihedral angles. This process identifies the lowest energy conformation of the molecule.

Energy profile calculations are also performed to map the potential energy surface as a function of specific geometric changes, such as the rotation around single bonds. This analysis helps in identifying different stable conformers and the energy barriers that separate them, providing crucial information about the molecule's flexibility and conformational preferences.

Table 1: Illustrative Optimized Geometric Parameters of this compound Note: This data is representative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (Aromatic) | 1.78 Å |

| Bond Length | C-S (Methyl) | 1.81 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Angle | C-S-C | 103.2° |

| Dihedral Angle | C(Aromatic)-C(Aromatic)-S-C(Methyl) | 90.5° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of these orbitals reveals that the HOMO is likely concentrated on the electron-rich sulfur atom and the aromatic ring, while the LUMO is distributed across the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound Note: This data is representative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap | 5.23 |

Electrostatic Potential Surface Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution of a molecule and predict its non-covalent interactions. nih.govnih.gov The ESP map displays regions of varying electron density, where red indicates electron-rich, negative potential areas (prone to electrophilic attack) and blue signifies electron-poor, positive potential areas (prone to nucleophilic attack). researchgate.netresearchgate.net

In this compound, the ESP surface would likely show negative potential around the highly electronegative fluorine and oxygen atoms, as well as the sulfur atom. nih.govresearchgate.net These regions are potential sites for hydrogen bonding. nih.gov Conversely, positive potential would be located around the hydrogen atoms of the methyl and ethoxy groups. This analysis is crucial for predicting how the molecule interacts with other molecules, including biological targets.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are often performed on the DFT-optimized geometry.

By comparing the computed chemical shifts with experimentally obtained spectra, researchers can confirm the proposed structure of this compound. High correlation between theoretical and experimental data validates the structural assignment. Modern computational approaches, including machine learning and DFT, have significantly improved the accuracy of these predictions. nih.gov

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Note: This data is representative and based on typical values for similar molecular structures. Actual values would be derived from specific GIAO-DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 161.2 (d, J ≈ 245 Hz) |

| Aromatic C-O | 159.0 |

| Aromatic C-S | 139.5 |

| Aromatic C-CH₃ | 126.1 |

| Aromatic C-H | 116.4 |

| Aromatic C-H | 103.8 |

| O-C H₂-CH₃ | 64.5 |

| S-CH₃ | 16.2 |

| O-CH₂-C H₃ | 14.7 |

Vibrational Frequency Calculations for IR Spectral Assignment

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can compute the vibrational frequencies and their corresponding IR intensities for a molecule. researchgate.net

For this compound, these calculations help in assigning the absorption bands in the experimental IR spectrum to specific molecular motions, such as C-H stretching, C-F stretching, or aromatic ring vibrations. Calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model, leading to better agreement with experimental results. This combined experimental and theoretical approach allows for a comprehensive vibrational analysis of the molecule. doaj.org

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound Note: This data is representative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2870 |

| Aromatic C=C Stretch | 1610 - 1450 |

| C-F Stretch | 1270 - 1210 |

| Asymmetric C-O-C Stretch | 1250 - 1200 |

| Symmetric C-O-C Stretch | 1050 - 1020 |

| C-S Stretch | 710 - 680 |

Reaction Mechanism Elucidation via Computational Transition State Search

There is no available research detailing the computational elucidation of reaction mechanisms involving this compound through transition state searches. This type of computational analysis is essential for predicting reaction pathways, determining activation energies, and understanding the kinetics and thermodynamics of chemical transformations. The absence of such data means that the reactivity of this specific compound has not been computationally modeled or reported.

In Silico Exploration of Chemical Space and Scaffold Diversification

The exploration of the chemical space around this compound and efforts toward its scaffold diversification using in silico methods are not documented in the scientific literature. These computational techniques are vital in drug discovery and materials science for identifying novel derivatives with potentially enhanced properties. Without any published studies, an analysis of its potential for structural modification and the resulting property variations cannot be conducted.

Application As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Diverse Organic Molecules

Precursor for Advanced Heterocyclic Systems

There is no specific research available on the use of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane as a precursor for advanced heterocyclic systems. However, fluorinated aromatic compounds are widely recognized as valuable building blocks in the synthesis of fluorine-containing heterocycles. fda.govpatexia.com The strategic placement of the fluorine atom in the target molecule can significantly influence its biological activity and physicochemical properties, a principle that is fundamental in medicinal and agricultural chemistry. fda.gov

Scaffold for Complex Chemical Structure Elaboration

Detailed studies on the use of this compound as a scaffold for the elaboration of complex chemical structures are not present in the current body of scientific literature. In principle, the functional groups on the aromatic ring could be modified to introduce further complexity. For instance, the methylsulfane group could be oxidized to a sulfoxide (B87167) or sulfone, or the aromatic ring could undergo further substitution reactions, guided by the directing effects of the existing substituents.

Role in Cross-Coupling Reactions as a Partner

While there are no specific studies detailing the participation of this compound in cross-coupling reactions, related thioanisole (B89551) derivatives have been shown to act as coupling partners in various transition-metal-catalyzed reactions, such as the Suzuki-Miyaura reaction. The success of such reactions is pivotal in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many complex molecules and pharmaceuticals. The electronic and steric properties of this specific sulfane would likely influence its reactivity and the efficiency of any potential cross-coupling process.

Exploration as Molecular Scaffolds in Chemical Biology and Material Science Research

There is no direct research on the exploration of this compound as a molecular scaffold in chemical biology and material science. However, the constituent parts of the molecule are found in compounds of interest in these fields. For example, phenoxy derivatives are often considered "privileged scaffolds" in medicinal chemistry due to their prevalence in bioactive compounds. Furthermore, the incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity. In material science, aromatic thioethers can be precursors to conductive polymers and other functional materials.

Due to the absence of specific research data for this compound, no data tables can be generated.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis for Enantiomerically Pure Derivatives

The development of chiral molecules is a cornerstone of modern pharmaceutical and materials chemistry. While (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is achiral, its oxidation to the corresponding sulfoxide (B87167) would generate a stereocenter at the sulfur atom. The synthesis of enantiomerically pure sulfoxide derivatives presents a significant and valuable challenge.

Future research should focus on asymmetric oxidation methods. Traditional metal-catalyzed approaches for synthesizing chiral thioethers and sulfoxides are often hampered by the poisoning effect of sulfur on many metal catalysts. nih.govacs.org Therefore, biocatalysis emerges as a highly promising alternative. The use of enzymes, such as ene-reductases (EREDs), has recently been shown to be effective in the asymmetric synthesis of chiral thioethers, particularly with fluorinated substrates, achieving excellent enantioselectivity (ee) often exceeding 99.5%. nih.govacs.org Exploring the enzymatic oxidation of this compound using engineered monooxygenases or other oxidoreductases could provide a direct and highly selective route to its chiral sulfoxide derivatives.

| Methodology | Potential Advantages | Anticipated Challenges | Key Research Goal |

|---|---|---|---|

| Biocatalytic Oxidation (e.g., using Monooxygenases) | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. nih.gov | Enzyme screening and engineering required for substrate specificity; potential for low turnover rates. | Identify or engineer an enzyme for the highly enantioselective oxidation of the target sulfane. |

| Chiral Metal Complex Catalysis (e.g., Vanadium or Titanium based) | Well-established field, variety of available ligands and metals. | Catalyst poisoning by sulfur, requirement for stoichiometric oxidants, potential for metal contamination in the product. acs.org | Develop a robust catalyst system resistant to sulfur poisoning and effective for this specific substrate. |

| Organocatalysis | Metal-free system, avoids product contamination. | Catalyst loading can be high; achieving high enantioselectivity can be challenging. | Design a chiral organocatalyst capable of efficiently activating an oxidant for stereoselective sulfur oxidation. |

Investigation of Photoinduced Reactions and Photophysical Properties

The interaction of molecules with light can unlock unique reaction pathways and reveal valuable photophysical properties. The aromatic, fluorine- and sulfur-containing structure of this compound suggests that it may possess interesting photochemical reactivity.

Future investigations could explore its behavior under various light conditions, with and without photosensitizers. Potential research avenues include:

Photo-oxidation: Light-induced oxidation of the methylsulfane group to the corresponding sulfoxide or sulfone.

Photocleavage: Investigation of the stability of the carbon-sulfur or carbon-fluorine bonds under UV irradiation.

Photophysical Characterization: A thorough study of its absorption, fluorescence, and phosphorescence spectra to determine quantum yields and excited-state lifetimes. Understanding these properties is crucial for potential applications in materials science, such as organic light-emitting diodes (OLEDs) or photoredox catalysis.

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and simplified scalability. researchgate.netnih.govresearchgate.net The synthesis of organosulfur compounds, in particular, can benefit greatly from this approach. researchgate.net

A key future direction is the development of a continuous-flow process for the synthesis of this compound and its derivatives. Many reactions involved in its synthesis, such as fluorination, etherification, or thiolation, can be exothermic and may involve hazardous reagents. A flow reactor provides superior temperature control, minimizing the risk of thermal runaways and improving selectivity. youtube.com Furthermore, multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolating and purifying intermediates, which significantly increases efficiency. thieme-connect.de

| Parameter | Traditional Batch Process | Continuous-Flow Process |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for local hot spots. | Excellent, due to high surface-area-to-volume ratio of microreactors. youtube.com |

| Safety | Large quantities of hazardous materials processed at once. | Small reaction volumes at any given time significantly reduce risk. researchgate.net |

| Reaction Time | Can be hours to days. | Typically seconds to minutes due to enhanced reaction kinetics. nih.gov |

| Scalability | Challenging; requires re-optimization of conditions. | Straightforward; achieved by running the system for a longer duration ("scaling out"). researchgate.net |

| Productivity | Defined by batch size and cycle time. | Measured as mass per unit of time (e.g., g/hour), often higher for optimized systems. youtube.com |

Development of Structure-Reactivity Relationships in Novel Chemical Transformations

A systematic investigation into the structure-reactivity relationships (SRRs) of this molecular scaffold is essential for understanding its chemical behavior and designing derivatives with tailored properties. This involves synthesizing a library of analogs and evaluating how structural modifications influence reactivity.